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Compound of Interest

Compound Name: AG957

CAS No.: 140674-76-6

Cat. No.: B1683696

Get Quote

An In-depth Examination of the Bcr-Abl Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical and pharmacological

properties of AG957, a potent inhibitor of the Bcr-Abl tyrosine kinase. This document is

intended for researchers, scientists, and professionals involved in drug development, offering

detailed information on the compound's structure, mechanism of action, and relevant

experimental protocols.

Chemical Structure and Physicochemical Properties
AG957, also known as Tyrphostin AG957 or NSC 654705, is a synthetic compound belonging

to the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] Its chemical structure is

characterized by a benzylidene malononitrile core.

Table 1: Physicochemical Properties of AG957
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Pharmacological Properties and Mechanism of
Action
AG957 is a potent and selective inhibitor of the p210 Bcr-Abl tyrosine kinase, the constitutively

active fusion protein responsible for the pathogenesis of Chronic Myelogenous Leukemia

(CML).[1][5][6]

Kinase Inhibitory Activity
AG957 exhibits significant inhibitory activity against the autophosphorylation of the p210 Bcr-

Abl kinase. This inhibition is selective for Bcr-Abl over the native c-Abl kinase.

Table 2: In Vitro Inhibitory Activity of AG957
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Cellular Effects and Signaling Pathways
AG957's inhibition of Bcr-Abl kinase activity in CML cells leads to a cascade of downstream

effects, ultimately resulting in cell cycle arrest and apoptosis.

Inhibition of Bcr-Abl Downstream Signaling: The Bcr-Abl oncoprotein activates multiple

signaling pathways that promote cell proliferation and survival, including the Ras/Raf/MAPK

and PI3K/Akt pathways.[8][9] AG957's inhibition of Bcr-Abl blocks these downstream signals.

Induction of Apoptosis: AG957 treatment of CML cells, such as the K562 cell line, leads to

the downregulation of p210 Bcr-Abl.[3][5] This is followed by the mitochondrial release of

cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in apoptotic cell

death.[3][5] Studies have also shown that AG957-mediated apoptosis in Bcr-Abl negative

hematopoietic cells is associated with altered phosphorylation of Akt and BAD.[2]

Effects on Cell Adhesion: AG957 has been shown to restore beta1 integrin-mediated

adhesion in CML progenitors, suggesting a role in modulating the abnormal cell adhesion

properties of leukemic cells.[10]
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Bcr-Abl signaling and AG957 inhibition.

Experimental Protocols
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The following sections provide generalized protocols for key assays used to characterize the

activity of AG957. These should be adapted and optimized for specific cell lines and

experimental conditions.

Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

96-well cell culture plates

CML cell line (e.g., K562)

Complete culture medium

AG957 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium and incubate for 24 hours.

Prepare serial dilutions of AG957 in complete medium from the stock solution.

Remove the medium from the wells and add 100 µL of the AG957 dilutions. Include a vehicle

control (DMSO) and a no-cell control.

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple

formazan precipitate is visible.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced by the kinase reaction, which is

proportional to the kinase activity.

Materials:

Recombinant Bcr-Abl kinase

Kinase substrate (e.g., a synthetic peptide)

AG957

ATP

Kinase reaction buffer

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 96-well or 384-well plates

Luminometer

Protocol:

Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.
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Add AG957 at various concentrations to the reaction mixture. Include a no-inhibitor control

and a no-enzyme control.

Initiate the kinase reaction by adding ATP.

Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time.

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a luminometer.

Calculate the kinase activity and the inhibitory effect of AG957.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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